![molecular formula C26H22F3NO5 B12508702 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a trifluoromethoxyphenyl group, which imparts distinct chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The Fmoc group is introduced via a reaction between the amino acid and fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The trifluoromethoxyphenyl group is then incorporated through a series of reactions involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by coupling amino acids in a stepwise manner. The use of solid-phase synthesis techniques allows for efficient production of the desired compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during synthesis, preventing unwanted reactions. The trifluoromethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic acid: Lacks the trifluoromethoxy group, resulting in different reactivity.
(2S)-2-{[(tert-butoxycarbonyl)amino]-4-[4-(trifluoromethoxy)phenyl]butanoic acid: Uses a different protecting group, affecting its synthesis and applications.
Uniqueness
The presence of both the Fmoc protecting group and the trifluoromethoxyphenyl group makes (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid unique. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C26H22F3NO5 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m0/s1 |
InChI-Schlüssel |
QGWOGAUKWMDXAO-QHCPKHFHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


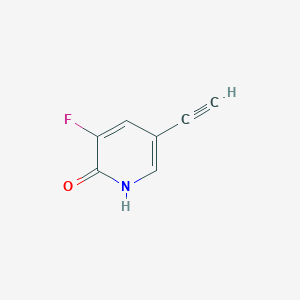
![N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B12508639.png)
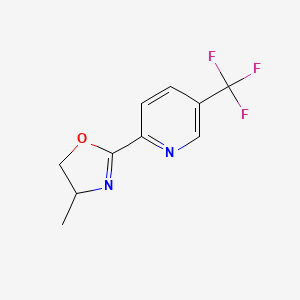

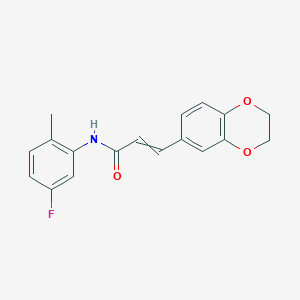
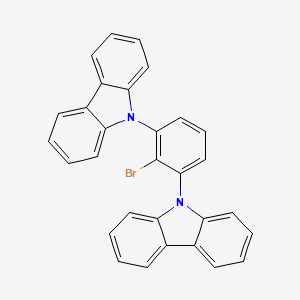
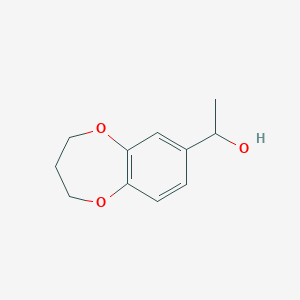
![N-(2,3-dimethoxybenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508703.png)
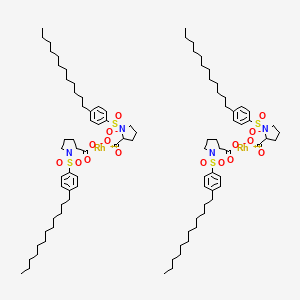

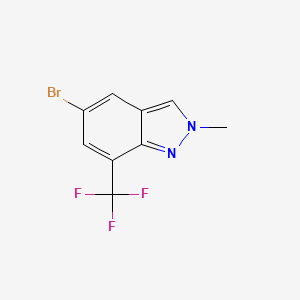
![2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12508719.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508727.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
